3-[Benzyl(phenyl)sulfamoyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[benzyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)17-10-7-13-19(14-17)26(24,25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLSWJSNIRYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystallographic Insights into the Solid State Architecture of 3 Benzyl Phenyl Sulfamoyl Benzoic Acid Derivatives
Single Crystal X-ray Diffraction (SCXRD) Analyses
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a compound like 3-[Benzyl(phenyl)sulfamoyl]benzoic acid, an SCXRD analysis would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. nih.gov
An SCXRD study of this compound would be expected to reveal a non-planar molecular conformation. The inherent flexibility around the sulfamoyl group (–SO₂–N<) and the benzyl (B1604629) group would likely result in a twisted arrangement of the three aromatic rings. The precise torsion angles would be determined by a balance of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. researchgate.net
Below is a representative table of crystallographic data that would be obtained from an SCXRD analysis, populated with typical values for related organic molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 8.0 - 10.0 |
| c (Å) | 18.0 - 20.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1800 - 2200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.30 - 1.40 |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of organic molecules is primarily governed by a network of non-covalent intermolecular interactions. For this compound, a combination of hydrogen bonds and other weaker interactions would be anticipated to direct the crystal packing.
Hydrogen Bonding Networks (O—H···O, N—H···O, C—H···O)
Hydrogen bonds are the most significant directional interactions in many organic crystals. nih.gov In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the sulfamoyl group's oxygen atoms are strong acceptors.
O—H···O Interactions: The carboxylic acid moiety is highly likely to form centrosymmetric dimers through strong O—H···O hydrogen bonds between two molecules. This is a very common and robust supramolecular synthon observed in the vast majority of crystalline carboxylic acids. niscpr.res.in
N—H···O Interactions: While the title compound has a tertiary sulfonamide nitrogen and thus lacks an N-H donor, in related primary and secondary sulfonamides, N—H···O hydrogen bonds are a dominant feature, often forming chains or dimeric motifs. nih.gov
C—H···O Interactions: Weaker C—H···O hydrogen bonds, involving the aromatic and methylene (B1212753) C-H groups as donors and the sulfonyl and carboxyl oxygen atoms as acceptors, are also expected to play a crucial role in stabilizing the three-dimensional crystal packing. nih.gov
Table 2: Typical Hydrogen Bond Geometries in Related Carboxylic Acids and Sulfonamides
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Carboxylic Acid Dimer | O—H···O=C | ~ 0.84 | ~ 1.80 | ~ 2.64 | ~ 175 |
| Sulfonamide Interaction | N—H···O=S | ~ 0.86 | ~ 2.00 | ~ 2.86 | ~ 170 |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net This method maps the close contacts between neighboring molecules, providing a detailed breakdown of the different types of interactions. researchgate.net
For a molecule like this compound, a Hirshfeld analysis would likely reveal the following distribution of intermolecular contacts:
H···H contacts: These non-specific van der Waals interactions typically comprise the largest portion of the Hirshfeld surface.
O···H/H···O contacts: These represent the strong O—H···O hydrogen bonds of the carboxylic acid dimers, as well as the weaker C—H···O interactions.
C···H/H···C contacts: These are indicative of C—H···π interactions, where a C-H bond points towards the face of an aromatic ring.
C···C contacts: These correspond to the π-π stacking interactions between the phenyl rings.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov
Table 3: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 15 - 25 |
| C···C | 5 - 10 |
| S···H/H···S | < 5 |
Conformational Analysis in Crystalline State
The molecule of this compound possesses significant conformational flexibility due to the rotatable single bonds, particularly the C-S, S-N, and N-C bonds of the sulfonamide linkage and the C-C bond of the benzyl group. The conformation adopted in the crystalline state represents a low-energy state that is a compromise between intramolecular steric repulsions and the optimization of intermolecular packing forces. kcl.ac.uk
Mechanistic Investigations of Enzyme Interactions with 3 Benzyl Phenyl Sulfamoyl Benzoic Acid and Sulfonamide Analogues
Enzyme Inhibition Kinetics and Mechanistic Classification
Enzyme kinetics offers a powerful lens through which to classify inhibitors and elucidate their mode of action. For sulfonamides, including 3-[Benzyl(phenyl)sulfamoyl]benzoic acid, these studies reveal specific and predictable patterns of enzyme modulation.
Competitive Inhibition Mechanisms
Sulfonamides are classic examples of competitive inhibitors. wikipedia.orgstudy.comnih.gov This mechanism is characterized by the structural similarity between the inhibitor and the enzyme's natural substrate. study.com The inhibitor binds reversibly to the enzyme's active site, the same location where the substrate would normally bind. By occupying the active site, the inhibitor prevents the substrate from binding, thereby halting the catalytic reaction. drugbank.commsdmanuals.com
The antibacterial action of early sulfa drugs, for instance, relies on their competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgstudy.comdrugbank.com The sulfonamide molecule is structurally analogous to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allowing it to compete effectively for the active site. study.comnih.gov
In the context of other enzymes, such as carbonic anhydrase, the sulfonamide group competes with the carbon dioxide substrate. nih.gov Kinetic analyses of sulfonamide inhibitors typically show a linear competitive pattern, where the inhibition can be overcome by increasing the substrate concentration. nih.govnih.gov This relationship is a hallmark of competitive inhibition and provides a quantitative measure of the inhibitor's potency, often expressed as the inhibition constant (Kᵢ).
Static and Dynamic Quenching Mechanisms in Enzyme-Ligand Interactions
Fluorescence spectroscopy is a valuable tool for probing the binding of ligands to proteins. When a sulfonamide inhibitor like this compound binds to an enzyme, it can cause a decrease in the enzyme's intrinsic fluorescence, a phenomenon known as quenching. nih.govnih.gov This quenching can occur through two primary mechanisms: static and dynamic.
Static quenching occurs when the inhibitor and the enzyme form a stable, non-fluorescent complex in the ground state. nih.govresearchgate.netphyschemres.org The formation of this complex effectively reduces the concentration of the fluorescent enzyme. researchgate.net
Dynamic quenching , in contrast, results from collisional encounters between the inhibitor and the enzyme while the enzyme is in its excited state. researchgate.netphyschemres.orgresearchgate.net These collisions lead to a non-radiative decay back to the ground state, thus reducing fluorescence.
These two mechanisms can be distinguished by their differing dependence on temperature. nih.govphyschemres.org In dynamic quenching, the quenching constant typically increases with temperature as higher temperatures lead to faster diffusion and more frequent collisions. researchgate.netphyschemres.org Conversely, in static quenching, an increase in temperature tends to destabilize the ground-state complex, leading to a decrease in the quenching constant. physchemres.org Studies on sulfonamide ligands have shown that fluorescence quenching can occur through both static and dynamic mechanisms, indicating both stable complex formation and collisional interactions play a role in the binding process. nih.govwisc.edu
Interaction with Key Enzyme Classes
The versatility of the sulfonamide group allows it to target a wide range of enzymes. However, its interaction with metalloproteins, particularly the zinc-containing carbonic anhydrases, is among the most extensively studied and therapeutically relevant.
Carbonic Anhydrases (CAs) as Metalloprotein Targets
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes. nih.govmdpi.com They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). mdpi.comtandfonline.com This reaction is vital for CO₂ transport, pH homeostasis, and electrolyte balance. nih.gov
There are multiple CA isoforms in humans, and their dysregulation is implicated in various diseases, making them important drug targets. nih.gov Sulfonamides are the most prominent class of CA inhibitors (CAIs). tandfonline.comacs.org The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for this potent inhibitory activity.
Note: The table presents inhibition data for various sulfonamide drugs against different human carbonic anhydrase (hCA) isoforms. This illustrates the general inhibitory profile of the sulfonamide class. Data adapted from relevant research. rsc.org
The active site of α-CAs features a zinc ion (Zn²⁺) that is essential for catalysis. nih.govtandfonline.com This zinc ion is situated at the bottom of a conical cavity and is coordinated in a tetrahedral geometry by the imidazole rings of three conserved histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion. tandfonline.comtandfonline.com
The inhibitory mechanism of sulfonamides involves the direct binding of the sulfonamide group to this catalytic zinc ion. tandfonline.commdpi.com The sulfonamide binds in its deprotonated, anionic form (-SO₂NH⁻). tandfonline.comnih.govnih.gov The negatively charged nitrogen atom displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion, forming the fourth ligand in the tetrahedral complex. acs.orgnih.gov This binding is further stabilized by a network of hydrogen bonds. A crucial interaction occurs between one of the sulfonamide's oxygen atoms and the side-chain hydroxyl group of the highly conserved Thr199 residue, which acts as a "gatekeeper" at the active site. nih.govacs.orgmdpi.com This coordination effectively blocks the active site and prevents the binding of substrate molecules.
The catalytic cycle of carbonic anhydrase occurs in two main steps. The first is the nucleophilic attack of the zinc-bound hydroxide ion on a CO₂ molecule, forming bicarbonate. mdpi.com The bicarbonate is then displaced by a water molecule. The second, and rate-limiting, step is the regeneration of the nucleophilic hydroxide ion. nih.gov This requires the transfer of a proton from the newly bound water molecule to the surrounding buffer solution.
In fast isoforms like CA II, this proton transfer is facilitated by a "proton shuttle" mechanism. nih.govnih.gov A specific histidine residue (His64 in CA II) located at the entrance of the active site cavity accepts the proton from the zinc-bound water and transfers it to the bulk solvent. nih.gov
Sulfonamide inhibitors disrupt this entire catalytic cycle. By binding to the zinc ion and displacing the catalytic water/hydroxide, they prevent the initial step of CO₂ hydration. mdpi.com Furthermore, this stable coordination with the zinc ion prevents the binding of a new water molecule, thereby halting the proton shuttle mechanism and the regeneration of the enzyme's active form. nih.gov The inhibitor effectively locks the enzyme in an inactive state.
Conclusion and Future Research Directions
Summary of Key Research Findings on 3-[Benzyl(phenyl)sulfamoyl]benzoic Acid
Research into the specific compound this compound is not extensively detailed in publicly available literature. However, by examining studies on analogous sulfamoyl benzoic acid derivatives, key characteristics and potential areas of interest can be inferred. The core structure, featuring a benzoic acid moiety linked to a sulfonamide group, is a well-established pharmacophore. The sulfonamide group, in particular, is associated with a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. ontosight.ai The unique substitution with both benzyl (B1604629) and phenyl groups on the sulfonamide nitrogen in this compound likely influences its steric and electronic properties, which in turn would affect its solubility, crystal packing, and interaction with biological targets. researchgate.net Studies on similar compounds have highlighted the importance of the sulfonamide linkage for potential therapeutic applications, such as enzyme inhibition and receptor interaction. ontosight.ai While direct experimental data on this compound is limited, the foundational knowledge of sulfonamide chemistry provides a strong basis for predicting its potential as a bioactive molecule.
Emerging Research Avenues for Sulfamoyl Benzoic Acid Chemistry
The field of sulfamoyl benzoic acid chemistry is continually evolving, with several promising research avenues emerging. A significant area of focus is the design and synthesis of novel analogues with high specificity for particular biological targets. For instance, research has demonstrated the successful development of sulfamoyl benzoic acid analogues as specific agonists for the LPA2 receptor, which has implications for anti-apoptotic and mucosal barrier-protective therapies. nih.govacs.orgnih.gov This highlights a trend towards creating highly tailored molecules for targeted therapeutic interventions.
Another burgeoning area is the exploration of these compounds as inhibitors for enzymes implicated in various diseases. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as inhibitors of human carbonic anhydrase isoforms that are associated with cancer. unibs.it This suggests a promising future for sulfamoyl benzoic acids in oncology. The modular nature of their synthesis allows for the creation of diverse chemical libraries, which can be screened for a wide array of biological activities. nih.gov Future research will likely focus on expanding these libraries and employing high-throughput screening methods to identify novel therapeutic leads. The development of new synthetic methodologies to functionalize the sulfamoyl benzoic acid scaffold will be crucial in accessing a wider chemical space and fine-tuning the pharmacological properties of these compounds. nih.govgoogle.com
Future Methodological Developments in Synthesis and Computational Analysis
Future advancements in the study of compounds like this compound will be heavily influenced by progress in both synthetic chemistry and computational analysis. In terms of synthesis, the development of more efficient and versatile methods for constructing the sulfonamide bond and for modifying the aromatic rings is a key area of interest. nih.gov Novel catalytic systems and flow chemistry approaches could streamline the synthesis of sulfamoyl benzoic acid libraries, making the drug discovery process faster and more cost-effective.
Computationally, the use of Density Functional Theory (DFT) and other quantum mechanical methods is becoming increasingly sophisticated for predicting the structural and electronic properties of sulfonamides. researchgate.netresearchgate.net These methods can provide valuable insights into molecular reactivity, stability, and spectroscopic characteristics, which can guide experimental work. nih.govmdpi.com For instance, frontier molecular orbital (FMO) analysis can help in understanding the electronic transitions and chemical reactivity of these molecules. nih.gov
Furthermore, in silico techniques such as molecular docking are proving to be invaluable for predicting the binding modes of sulfamoyl benzoic acid derivatives with their biological targets. mdpi.comnih.gov The integration of molecular dynamics simulations with docking studies can provide a more dynamic and accurate picture of ligand-receptor interactions. As computational power increases and algorithms become more refined, it is expected that these in silico tools will play an even more significant role in the rational design of new and more potent sulfamoyl benzoic acid-based therapeutic agents. researchgate.net The synergy between advanced synthetic methods and powerful computational tools will undoubtedly accelerate the discovery and development of the next generation of sulfonamide drugs.
Q & A
Q. How to assess enzyme inhibition kinetics and mechanism of action?
- Methodological Answer : Perform kinetic assays (e.g., continuous spectrophotometric monitoring) to determine inhibition type (competitive/non-competitive). Calculate Kᵢ values using Cheng-Prusoff equations. For time-dependent inhibition, pre-incubate enzyme-inhibitor complexes and analyze progress curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
